![molecular formula C25H24ClN5O2 B2673658 7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921833-19-4](/img/structure/B2673658.png)
7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
This compound is a derivative of phenylpiperazine , which is a class of chemical compounds containing a phenyl group bound to a piperazine ring. The ‘piprazole’ suffix in the name indicates that it belongs to this class .
Chemical Reactions Analysis
Phenylpiperazines can undergo a variety of chemical reactions, including electrophilic aromatic substitution on the phenyl ring or reactions at the nitrogen atoms of the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure and substituents. Phenylpiperazines are generally stable compounds, but may have different solubilities, melting points, etc., based on their specific structures .Scientific Research Applications
Molecular Interaction and Binding Studies
This compound and its structural analogs have been studied for their interactions with various receptors. For instance, molecules with a similar structure have been analyzed for their binding affinities and conformational behaviors in relation to cannabinoid receptors, utilizing computational models and molecular docking studies to understand their potential as antagonists or agonists (Shim et al., 2002).
Synthesis and Biological Evaluation
Research has also focused on the synthesis and in vitro screening of novel pyridine derivatives, including efforts to generate compounds with improved antimicrobial and antioxidant activities. For example, Flefel et al. (2018) reported the synthesis of triazolopyridine derivatives and their molecular docking screenings, indicating moderate to good binding energies, demonstrating their potential in antimicrobial and antioxidant applications (Flefel et al., 2018).
Neuropharmacology Research
Derivatives with similar structural motifs have been evaluated for their potential in neuropharmacology, particularly as G protein-biased partial agonists at dopamine receptors, which could have implications for developing novel therapeutics for neurological conditions (Möller et al., 2017).
Antiviral Activities
The application of pyrazolo[4,3-c]pyridine derivatives extends into antiviral research, where compounds have been synthesized and tested for their antiviral properties, contributing valuable insights into the development of new antiviral agents (Attaby et al., 2007).
Anticancer Research
In anticancer research, new derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promising selective cytotoxicity towards cancer cells over normal cells. This highlights the potential for these compounds in cancer therapy, with studies indicating mechanisms of action including cell cycle arrest and induction of apoptotic cell death (El-Masry et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN5O2/c1-2-28-16-21(23-22(17-28)25(33)31(27-23)19-8-4-3-5-9-19)24(32)30-13-11-29(12-14-30)20-10-6-7-18(26)15-20/h3-10,15-17H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGPLEMLMHGRPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one |
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